molecular formula C7H5NO2S B13644861 Thieno[3,2-b]pyridine-5,7(4H,6H)-dione

Thieno[3,2-b]pyridine-5,7(4H,6H)-dione

Cat. No.: B13644861
M. Wt: 167.19 g/mol
InChI Key: RCXWDGOULJMHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-b]pyridine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine-5,7(4H,6H)-dione typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents to form the thienopyridine core . Another approach includes the use of cycloalkanones, methyl formate, and 2-cyanoethanethioamide, followed by cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product .

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridine-5,7(4H,6H)-dione involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

4H-thieno[3,2-b]pyridine-5,7-dione

InChI

InChI=1S/C7H5NO2S/c9-5-3-6(10)8-4-1-2-11-7(4)5/h1-2H,3H2,(H,8,10)

InChI Key

RCXWDGOULJMHOY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CS2)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.